molecular formula C13H15F3N2O2 B3120257 Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate CAS No. 261505-96-8

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate

Cat. No.: B3120257
CAS No.: 261505-96-8
M. Wt: 288.27 g/mol
InChI Key: NWMTVDQWKIHZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a piperazine ring and a trifluoromethyl group. The piperazine moiety enhances solubility and bioavailability due to its basic nitrogen atoms, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making the compound a promising candidate in medicinal chemistry, particularly for kinase inhibition and anticancer applications . This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its structural analogs in the literature (e.g., intermediates in and ). Its molecular formula is C₁₃H₁₅F₃N₂O₂, with a molecular weight of 296.27 g/mol (calculated from and ).

Properties

IUPAC Name

methyl 4-piperazin-1-yl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-20-12(19)9-2-3-11(10(8-9)13(14,15)16)18-6-4-17-5-7-18/h2-3,8,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMTVDQWKIHZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under specific conditions . The piperazine ring is often introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a benzoate ester precursor.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. The piperazine ring can modulate the compound’s binding affinity and selectivity for specific receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate with structurally related compounds, focusing on substituents, synthetic yields, and analytical data:

Compound Name Key Substituents Molecular Weight (g/mol) Synthetic Yield Key Spectral Data Source
This compound Piperazine, -CF₃ 296.27 Not reported Not explicitly provided; inferred from analogs (e.g., δ 8.3 in ¹H NMR for benzoate)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-carbonyl-piperazine ~430 (HRMS) Not reported ¹H NMR (CDCl₃): δ 8.3–7.2 (aromatic); HRMS: m/z [M+H]⁺ 431.1
Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate (3a) -CH₂-(4-methylpiperazine), -CF₃ 326.30 High (exact yield N/A) ¹H NMR: δ 8.3 (s, 1H, aromatic), 3.9 (s, 3H, -OCH₃)
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate (Intermediate for 63) -O-(3-chloropropyl), -CF₃ 296.67 94% ¹H NMR (CDCl₃): δ 8.3 (s, 1H), 4.3 (t, 2H, -OCH₂)
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) Urea linker, thiazole-piperazine, -CF₃ 534.1 (ESI-MS) 85.3% ESI-MS: m/z 534.1 [M+H]⁺

Key Structural and Functional Comparisons

Piperazine Modifications: The target compound’s piperazine is unsubstituted, whereas analogs like 3a () feature a methyl group on the piperazine nitrogen. This substitution can alter basicity and receptor binding. For example, methyl-piperazine derivatives often show enhanced solubility and kinase inhibition . Compound C1 () incorporates a quinoline-carbonyl group linked to piperazine, which may enhance π-π stacking interactions in kinase binding pockets compared to the simpler benzoate core of the target compound.

Trifluoromethyl Positioning :

  • The -CF₃ group at the 3-position on the benzoate ring is conserved in the target compound and its analogs (e.g., 3a , Intermediate 63 ). This positioning is critical for hydrophobic interactions in biological targets, as seen in RAF kinase inhibitors .

Synthetic Efficiency :

  • The intermediate Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate () achieves a 94% yield, suggesting that halogenated side chains can be introduced efficiently. However, piperazine coupling (as in the target compound) may require optimized conditions due to steric hindrance .

Quinoline-based analogs () exhibit structural complexity that may improve target specificity but could reduce synthetic scalability compared to the simpler benzoate scaffold.

Research Findings and Implications

  • Synthetic Challenges: Piperazine incorporation often requires protection/deprotection strategies (e.g., boc-piperazine in ) to avoid side reactions.
  • Spectroscopic Consistency : Aromatic proton shifts (δ 8.3–7.2 in ¹H NMR) and molecular ion peaks in HRMS/ESI-MS are consistent across analogs, validating structural assignments .
  • Further in vitro studies are needed to confirm this.

Biological Activity

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which includes a benzoate ester, a piperazine moiety, and a trifluoromethyl group. Its molecular formula is C14H17F3N2O2C_{14}H_{17}F_3N_2O_2, with a molecular weight of approximately 306.29 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cellular membranes, particularly through the generation of reactive oxygen species (ROS) due to the redox cycling of the nitro group .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity TypeZone of Inhibition (mm)
Staphylococcus aureusGram-positive bacteria15
Escherichia coliGram-negative bacteria18
Candida albicansFungi12

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of cell cycle progression and induction of oxidative stress .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents like bleomycin. The compound induced apoptosis and significantly reduced cell viability at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to cell death.
  • Membrane Disruption : By generating ROS, it can compromise the integrity of microbial cell membranes.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways via mitochondrial dysfunction and caspase activation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Butyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoateContains benzodioxole moietyFocuses on different pharmacological targets
N-(4-chlorophenyl)-2-(3-methylquinoxalin) derivativesDifferent core structureFocuses on quinoxaline instead of piperazine

These comparisons highlight how this compound stands out due to its intricate structure and potential biological activities that may not be present in simpler analogs.

Q & A

Q. What are the standard synthetic protocols for Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate core. A common route includes:

Nucleophilic substitution of a nitro or halogen substituent at the 4-position of methyl 3-(trifluoromethyl)benzoate with piperazine under reflux in polar aprotic solvents (e.g., DMF or DCM) .

Catalyst selection : Use of triethylamine or DIPEA to neutralize HCl byproducts, improving reaction efficiency .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC .
  • Adjust stoichiometry (1.2–1.5 equivalents of piperazine) to account byproduct formation.

Q. How is the trifluoromethyl group in this compound characterized, and what analytical techniques are most reliable?

Methodological Answer:

  • NMR Analysis : 19F^{19}\text{F} NMR (δ –60 to –65 ppm for CF3_3) confirms trifluoromethyl presence and electronic environment .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification (e.g., [M+H]+^+ at m/z 329.12) .
  • X-ray Crystallography : Resolves spatial orientation of CF3_3 and piperazine moieties, critical for structure-activity studies .

Q. What is the role of the piperazine moiety in modulating physicochemical properties?

Methodological Answer: Piperazine enhances solubility in aqueous media via protonation at physiological pH (pKa ~9.5). This facilitates:

  • Improved bioavailability in in vitro assays.
  • Flexible hydrogen-bonding interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can conflicting HPLC purity data be resolved when analyzing batches of this compound?

Methodological Answer: Contradictions often arise from:

  • Column Choice : Use a C18 column with trifluoroacetic acid (0.1% in mobile phase) to improve peak resolution for polar byproducts .
  • Detection Wavelength : Optimize UV detection at 254 nm (aromatic absorption) or 210 nm (amide/piperazine bonds) .
  • Spiking Experiments : Add synthesized impurities (e.g., des-trifluoromethyl analogs) to identify overlapping peaks .

Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Positional Isomer Synthesis : Compare 3-CF3_3 vs. 4-CF3_3 analogs to assess electronic effects on target binding .
  • Piperazine Substitution : Replace piperazine with morpholine or thiomorpholine to evaluate steric/electronic contributions .
  • Pharmacophore Modeling : Use software (e.g., Schrödinger) to map hydrogen-bond acceptors/donors and hydrophobic regions .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. CF3_3 groups reduce oxidative metabolism due to strong C–F bonds .
  • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms; trifluoromethylated aromatics often show lower inhibition than halogenated analogs .

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Excess piperazine can lead to bis-alkylated products. Control via slow reagent addition and temperature modulation (0–5°C for exothermic steps) .
  • Solvent Removal : Replace DMF with toluene for easier distillation post-reaction.
  • Crystallization Issues : Use seeding with pure crystals to improve yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.